Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- is a chemical compound that belongs to the class of hydroxylamine derivatives It is characterized by the presence of both acetyl and naphthyl groups attached to the hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- typically involves the acetylation of hydroxylamine derivatives. One common method is the reaction of 2-naphthylamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent hydroxylamine or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, deacetylated hydroxylamine, and substituted naphthylamine derivatives. These products have distinct chemical and physical properties that make them useful in various applications .
Scientific Research Applications
Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso and nitro compounds.
Biology: This compound is studied for its potential biological activity, including its role as an intermediate in metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to form reactive intermediates.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- involves its ability to undergo redox reactions, forming reactive intermediates that can interact with biological molecules. These interactions can lead to the modification of proteins, nucleic acids, and other cellular components, potentially resulting in therapeutic effects or toxicity .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: The parent compound, which is less stable and more reactive.
N,O-Dimethylhydroxylamine: A derivative with different substituents that affect its reactivity and applications.
N-tert-Butylhydroxylamine: Another derivative with distinct chemical properties and uses.
Uniqueness
Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- is unique due to the presence of both acetyl and naphthyl groups, which confer specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and research .
Properties
CAS No. |
38105-26-9 |
---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
[acetyl(naphthalen-2-yl)amino] acetate |
InChI |
InChI=1S/C14H13NO3/c1-10(16)15(18-11(2)17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3 |
InChI Key |
RLBVXZVYDBANEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC2=CC=CC=C2C=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.